molecular formula C23H19N3O3 B14961730 N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide

N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide

Cat. No.: B14961730
M. Wt: 385.4 g/mol
InChI Key: FERNMATZANVAQK-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide is a complex organic compound with the molecular formula C24H18N2O3 This compound is part of the quinazolinone family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with 4-methylbenzoyl chloride to form the intermediate 2-(4-methylphenyl)-4H-quinazolin-4-one. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer activity by preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

Uniqueness

N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide is unique due to its specific structural features, such as the phenoxyacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]-2-phenoxyacetamide

InChI

InChI=1S/C23H19N3O3/c1-16-11-13-17(14-12-16)22-24-20-10-6-5-9-19(20)23(28)26(22)25-21(27)15-29-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,27)

InChI Key

FERNMATZANVAQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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